BAY-1436032 is a small molecule inhibitor developed by Bayer Pharma AG. [, ] It specifically targets mutant forms of the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly those with the R132X mutation. [] These mutations are frequently observed in various cancers, including glioma, chondrosarcoma, intrahepatic cholangiocarcinoma (ICC), and acute myeloid leukemia (AML). []
Molecular Structure Analysis
While a detailed molecular structure analysis is not explicitly provided in the papers, one study mentions a crystal structure of human IDH1 mutant (R132H) in complex with NADP+ and an inhibitor related to BAY-1436032. [] This suggests the presence of a binding site on the mutant IDH1 enzyme that accommodates BAY-1436032.
Chemical Reactions Analysis
Induction of Differentiation: BAY-1436032 promotes the differentiation and maturation of mutant IDH1 tumor cells. []
Inhibition of Leukemia Stem Cell Self-Renewal: The compound reduces the frequency of leukemia stem cells, impacting their self-renewal capacity. []
Cell Cycle Modulation: Studies indicate that BAY-1436032 affects cell cycle progression, potentially by influencing E2F transcription factors and promoter methylation. []
Epigenetic Modulation: The compound can alter histone trimethylation levels, impacting gene expression. []
Impact on Immune Response: Research suggests that BAY-1436032 can modulate the expression of innate immune players in glioma cells with IDH1 mutations. []
In Vitro Studies:
Evaluation of Inhibitory Potency: BAY-1436032 demonstrates high potency in inhibiting various IDH1-R132X mutations in primary human AML cells and other cell lines. [, , , ]
Assessment of Combination Therapies: Researchers have investigated the synergistic effects of BAY-1436032 with other agents, including azacitidine, chemotherapy regimens, PHD inhibitors, and BRD4 inhibitors, in vitro. [, , , ]
Mechanistic Studies: In vitro models have been used to explore the impact of BAY-1436032 on cell cycle progression, differentiation markers, epigenetic modifications, and gene expression profiles. [, , ]
In Vivo Studies:
Preclinical Efficacy in Xenograft Models: BAY-1436032 exhibits significant anti-leukemic activity in patient-derived xenograft (PDX) models of AML, glioma, ICC, and melanoma. [, , , , ]
Assessment of Pharmacokinetic Properties: Studies in mouse models have provided insights into the distribution, metabolism, and excretion of BAY-1436032. []
Biomarker Analysis: Researchers have used in vivo models to monitor 2-HG levels as a pharmacodynamic biomarker of BAY-1436032 activity. [, ]
Combination Therapy Evaluation: In vivo studies have assessed the efficacy of combining BAY-1436032 with other therapies, such as chemotherapy, in PDX models. [, ]
Clinical Trials:
Phase I Clinical Trial in Solid Tumors: A first-in-human, phase I clinical trial (NCT02746081) investigated the safety, pharmacokinetics, and preliminary antitumor activity of BAY-1436032 in patients with IDH1-mutant solid tumors. [, ]
Phase I Clinical Trial in AML: A phase I study explored the safety and efficacy of BAY-1436032 in patients with IDH1-mutant AML. []
Non-Invasive Imaging:
Magnetic Resonance Spectroscopy (MRS): Researchers are exploring the use of 1H/19F-MRS for the non-invasive monitoring of BAY-1436032 brain penetration and its effect on 2-HG levels in glioma models. [, , ]
Hyperpolarized 13C MRS: This technique is being investigated for its potential to assess the metabolic flux of αKG to 2-HG and glutamate in response to BAY-1436032 treatment. [, , ]
Related Compounds
R-2-hydroxyglutarate (R-2HG)
Compound Description: R-2-hydroxyglutarate (R-2HG) is an oncometabolite produced by mutant isocitrate dehydrogenase 1 (mIDH1) from α-ketoglutarate (αKG). R-2HG is known to induce histone and DNA hypermethylation by inhibiting epigenetic regulators, ultimately leading to a block in cell differentiation and promoting tumorigenesis [, ].
Relevance: R-2HG is the primary metabolite produced by the target compound BAY-1436032's target, mIDH1. BAY-1436032 inhibits the production of R-2HG by mIDH1 [, , , ].
α-ketoglutarate (αKG)
Compound Description: α-ketoglutarate (αKG) is a metabolite in the tricarboxylic acid (TCA) cycle and is the substrate for both wild-type IDH1 and mutant IDH1. In the case of wild-type IDH1, αKG is converted to isocitrate [].
Relevance: α-ketoglutarate is the substrate for both the wild-type and mutant forms of IDH1, the latter of which is the target of BAY-1436032. Hyperpolarized ¹³C magnetic resonance spectroscopy studies have demonstrated that BAY-1436032 treatment leads to a decrease in R-2HG production from αKG and an increase in glutamate production from αKG [].
Glutamate
Compound Description: Glutamate is an amino acid and neurotransmitter that plays a vital role in cellular metabolism. In the context of IDH1 mutant gliomas, an increase in glutamate levels has been observed in response to treatment with mutant IDH1 inhibitors, including BAY-1436032 [, , , ]. This increase in glutamate is thought to be a consequence of the reduced conversion of αKG to 2-HG, allowing for the normal metabolic pathway leading to glutamate production to proceed uninhibited [].
Relevance: Glutamate serves as a marker of target engagement and therapeutic response to BAY-1436032 treatment. Increases in glutamate levels, as detected by ¹H MRS, have been observed both in vitro and in vivo following BAY-1436032 administration, indicating the drug's inhibitory effect on mIDH1 [, , , ].
Phosphocholine (PCh)
Compound Description: Phosphocholine (PCh) is a precursor molecule involved in the biosynthesis of phosphatidylcholine, a major phospholipid component of cell membranes. Elevated levels of PCh are often observed in cancer cells, reflecting increased cell membrane synthesis and turnover associated with rapid proliferation [, ].
Relevance: Increased levels of phosphocholine have been observed in response to BAY-1436032 treatment in mutant IDH1 glioma models. This observation suggests that BAY-1436032 may influence cellular processes related to membrane biosynthesis and turnover, potentially contributing to its therapeutic effects [, ].
N-acetylaspartate (NAA)
Compound Description: N-acetylaspartate (NAA) is an amino acid derivative found predominantly in the nervous system. It is considered a marker of neuronal health and integrity, with decreased levels often observed in various neurological disorders [].
Relevance: Transient increases in N-acetylaspartate (NAA) levels have been observed in response to BAY-1436032 treatment in preclinical models of IDH1 mutant glioma []. This finding suggests a potential neuroprotective effect of BAY-1436032, which could be relevant for its clinical application in glioma patients.
Azacitidine
Compound Description: Azacitidine is a hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia (AML) [, ]. It acts by incorporating into DNA and inhibiting DNA methyltransferase, leading to decreased DNA methylation and promoting tumor suppressor gene expression [, ].
Relevance: Studies have shown synergistic anti-leukemic activity when BAY-1436032 is combined with azacitidine in preclinical models of IDH1-mutated AML [, ]. This synergistic effect is attributed to the combined inhibition of cell cycle progression through dysregulation of EGR, GFI1, and NFkB signaling pathways [].
Molidustat
Compound Description: Molidustat is a prolyl-hydroxylase (PHD) inhibitor that stabilizes hypoxia-inducible factor (HIF) []. It has shown promising results in treating anemia associated with chronic kidney disease [].
Relevance: Preclinical studies have explored the combination of BAY-1436032 and molidustat for the treatment of IDH1-mutated AML. While both agents showed some individual activity, their combination resulted in significantly delayed leukemia engraftment and prolonged survival in a mouse model, suggesting a potential synergistic effect [].
JQ1
Compound Description: JQ1 is a bromodomain and extra-terminal motif (BET) inhibitor that disrupts the interaction between BET proteins and acetylated histones, impacting gene expression and cellular processes involved in cancer development [].
Relevance: In the context of IDH1-mutated AML, JQ1 has been investigated in combination with BAY-1436032. While JQ1 monotherapy displayed some anti-leukemic activity, its combination with BAY-1436032 did not significantly improve outcomes compared to BAY-1436032 alone in a preclinical study [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZT (threo), also known as Zidovudine (ZDV), is an antiretroviral medication used to prevent and treat HIV/AIDS. AZT inhibits the enzyme Reverse Transcriptase that HIV uses to make DNA. This effectively decreases viral replication.
Aztreonam Lysine is a formulation of the synthetic monobactam antibiotic, aztreonam and lysine used in an inhaled form for the treatment of chronic airway infections by Pseudomonas aeruginosa in patients with cystic fibrosis.
A monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum. It is resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys. It may cause a superinfection with gram-positive organisms. Aztreonam is a parenterally administered, synthetic monobactam antibiotic that is specifically active against aerobic gram-negative bacilli is resistant to many beta-lactamases. Aztreonam therapy is often accompanied by mild, asymptomatic elevations in serum aminotransferase levels, but it has not been reported to cause clinically apparent liver injury. Aztreonam is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum with bactericidal activity. Aztreonam preferentially binds to and inactivates penicillin-binding protein-3 (PBP-3), which is involved in bacterial cell wall synthesis, thereby inhibiting bacterial cell wall integrity and leading to cell lysis and death. This agent differs from other beta-lactam antibiotics because it is resistant to beta-lactamase hydrolysis, and it is usually used to treat infections caused by gram-negative aerobic microorganisms.
Azumamide E is a carboxylic acid containing natural histone deacetylase (HDAC) inhibitor. It is a cyclotetrapeptide isolated from the sponge Mycale izuensis.
Azvudine is under investigation in clinical trial NCT04668235 (Study on Safety and Clinical Efficacy of AZVUDINE in COVID-19 Patients (Sars-cov-2 Infected)).